molecular formula C3H6N2O2 B031276 Formiminoglycine CAS No. 2140-03-6

Formiminoglycine

Cat. No.: B031276
CAS No.: 2140-03-6
M. Wt: 102.09 g/mol
InChI Key: LLKCTZRWBHOKFF-UHFFFAOYSA-N
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Description

Formiminoglycine, also known as N-formimidoylglycine, is a compound with the molecular formula C₃H₆N₂O₂. It is a derivative of glycine, where the amino group is replaced by a formimino group. This compound is of significant interest in biochemical research due to its role in various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Formiminoglycine can be synthesized through the reaction of glycine with formamide under acidic conditions. The reaction typically involves heating glycine with formamide in the presence of a strong acid catalyst, such as hydrochloric acid, to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with optimization for large-scale production. This may involve continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Formiminoglycine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form formylglycine.

    Reduction: Reduction of this compound can yield glycine.

    Substitution: The formimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Formylglycine

    Reduction: Glycine

    Substitution: Various substituted glycine derivatives

Scientific Research Applications

Formiminoglycine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: this compound is involved in the metabolism of histidine and is a substrate for the enzyme formiminotransferase.

    Medicine: It is studied for its potential role in metabolic disorders and as a biomarker for certain diseases.

    Industry: While not widely used in industry, its derivatives may have applications in pharmaceuticals and agrochemicals.

Mechanism of Action

Formiminoglycine exerts its effects primarily through its role in metabolic pathways. It is a substrate for formiminotransferase, which catalyzes the transfer of the formimino group to tetrahydrofolate, forming 5-formiminotetrahydrofolate. This reaction is crucial in the metabolism of histidine and the synthesis of purines and thymidylate.

Comparison with Similar Compounds

    Formylglycine: An oxidized derivative of formiminoglycine.

    Glycine: The simplest amino acid, which can be derived from the reduction of this compound.

    N-formylglycine: Another derivative of glycine with a formyl group instead of a formimino group.

Uniqueness: this compound is unique due to its specific role in the histidine degradation pathway and its involvement in the transfer of one-carbon units in metabolic processes. Its ability to participate in various chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

2-(aminomethylideneamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c4-2-5-1-3(6)7/h2H,1H2,(H2,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKCTZRWBHOKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N=CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175667
Record name Formiminoglycine
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URL https://comptox.epa.gov/dashboard/DTXSID60175667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140-03-6
Record name N-(Iminomethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formiminoglycine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC90354
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90354
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Record name Formiminoglycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORMIMINOGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2GX98A1GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is formiminoglycine (FIG)?

A1: this compound (FIG) is an intermediate in the anaerobic degradation of purines, such as adenine, guanine, and uric acid, by certain microorganisms. [, , ] This process plays a crucial role in their energy metabolism.

Q2: How is this compound formed during purine degradation?

A2: In purinolytic Clostridia and some other microorganisms, purines are initially converted to xanthine. [] Xanthine is then further degraded through a series of enzymatic reactions, ultimately yielding this compound. [, ]

Q3: What is the fate of this compound in these microorganisms?

A3: this compound doesn't hang around for long! It undergoes further degradation via two key pathways:

    Q4: What is the significance of this compound metabolism in methanogenesis?

    A4: Research on Methanococcus vannielii, a methanogenic archaeon, suggests that purine degradation, and specifically this compound metabolism, contributes to methane biosynthesis and energy production. [] The formyl moiety of this compound is incorporated into the methane biosynthesis pathway. []

    Q5: Are there any differences in this compound metabolism between different species?

    A5: Yes, slight variations exist. While the general pathway is conserved, the cofactors involved can differ. For example, Clostridia utilize THF, while Methanococcus vannielii utilizes H4MPT. [, ] Additionally, the method of glycine metabolism can vary, with some species directly reducing it to acetate using glycine reductase. []

    Q6: What are the implications of understanding this compound metabolism?

    A6: Further research into this compound metabolism could provide insights into:

    • Microbial Ecology: Understanding how these organisms utilize purines as an energy source can shed light on their ecological roles. [, ]

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